Benzyl docosanoate

Description

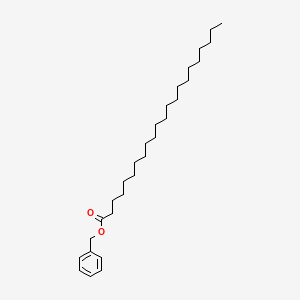

Benzyl docosanoate is a long-chain ester formed by the condensation of benzyl alcohol and docosanoic acid (behenic acid, C22:0). It is characterized by its high molecular weight (C29H50O2) and a retention index of 3215, as measured by gas chromatography . This compound is primarily utilized in the cosmetics and fragrance industries due to its emollient properties and stability in formulations. Its extended carbon chain contributes to low volatility, making it suitable for long-lasting applications in perfumes and skincare products.

Properties

CAS No. |

85263-74-7 |

|---|---|

Molecular Formula |

C29H50O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

benzyl docosanoate |

InChI |

InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29(30)31-27-28-24-21-20-22-25-28/h20-22,24-25H,2-19,23,26-27H2,1H3 |

InChI Key |

FYOGVGKALAEVBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl docosanoate can be synthesized through the esterification of docosanoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the desired quality of this compound .

Chemical Reactions Analysis

Oxidation Reactions

The benzylic position in benzyl docosanoate exhibits heightened reactivity due to the stability of the benzylic radical. Oxidation pathways depend on substituents and catalysts:

-

Electron-donating groups (e.g., –OCH₃) enhance reaction rates, while electron-withdrawing groups (e.g., –NO₂) slow oxidation .

-

Bimetallic catalysts like PdFe/TiO₂ or AuPd/polyaniline can selectively oxidize benzyl derivatives to aldehydes or carboxylic acids. For example, PdFe/TiO₂ promotes H₂O₂ formation for selective oxidation to benzaldehyde .

The oxidation mechanism involves deprotonation of the hydroxyl group to form an alkoxide, followed by a hydride transfer to the catalyst surface .

Degradation and Fragmentation

This compound can undergo fragmentation under certain conditions, such as loss of the benzyl radical. This process is observed in mass spectrometry, where the molecular ion ([M]⁺) fragments into ions corresponding to benzylic moieties (e.g., m/z 108 for benzyl alcohol radical cation) .

Catalytic Transformations

The compound’s benzylic position allows for hydrogenolysis or halogenation under suitable conditions. For example, benzylic C–H bonds can be oxidized to carboxylic acids using strong oxidants like KMnO₄ or HNO₃ .

Analytical Monitoring

Thin-layer chromatography (TLC) is used to track reaction progress. For instance, monitoring ester hydrolysis or transesterification involves spotting reactants and products to identify disappearance of starting material and appearance of new compounds .

Biochemical Interactions

Research suggests this compound interacts with biological membranes, altering permeability. This property underpins its potential antimicrobial and antiviral activities , though detailed reaction mechanisms in biological systems require further study.

Key Takeaways

this compound’s chemical behavior is governed by its benzylic position and ester functionality. Synthesis methods vary from traditional esterification to modern catalytic approaches, while oxidation and fragmentation pathways depend on substituents and catalysts. Analytical techniques like TLC enable precise monitoring of reaction progress, critical for optimizing industrial applications.

Scientific Research Applications

Biological Studies

Benzyl docosanoate has been studied for its potential role in biological systems, particularly as a model compound for understanding lipid interactions and membrane dynamics. Its incorporation into lipid bilayers allows researchers to investigate the effects of fatty acid chain length on membrane fluidity and permeability.

- Case Study : A study examining the incorporation of various fatty acid esters into phospholipid membranes found that this compound significantly altered membrane properties, enhancing fluidity compared to shorter-chain esters .

Pharmaceutical Applications

This compound has been investigated for its potential use in drug delivery systems. Its lipophilic nature makes it suitable for formulating lipid-based drug carriers that can improve the bioavailability of hydrophobic drugs.

- Case Study : Research demonstrated that formulations containing this compound improved the solubility and absorption of poorly soluble compounds in vitro, suggesting its utility in enhancing drug delivery efficacy .

Cosmetic Industry

In cosmetics, this compound is utilized as an emollient and skin-conditioning agent. Its ability to form a barrier on the skin helps retain moisture and improve skin texture.

- Research Findings : A comparative study on various emollients indicated that this compound provided superior hydration compared to other common emollients like mineral oil and dimethicone .

Data Table: Comparative Analysis of this compound Applications

Mechanism of Action

The mechanism of action of benzyl docosanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with cell membranes and altering their permeability. This can lead to the inhibition of microbial growth or the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Research Findings and Gaps

- Chromatographic Behavior: this compound’s high retention index (3215) distinguishes it from shorter-chain esters in analytical applications .

- Synthetic Accessibility: Methyl docosanoate is more cost-effective to produce (¥83,700 per 10g vs. benzyl esters’ higher prices) , but benzyl derivatives offer superior sensory properties in cosmetics.

- Safety Data: While benzyl benzoate has well-documented hazards , this compound requires further toxicological studies to confirm its safety profile.

Biological Activity

Benzyl docosanoate, a long-chain fatty acid ester, is gaining attention for its potential biological activities. This compound, which combines a docosanoic acid (a fatty acid with 22 carbon atoms) and benzyl alcohol, has been studied for its various pharmacological effects and applications in different fields, including medicine and agriculture.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

This structure consists of a long hydrophobic hydrocarbon chain, which contributes to its unique properties, such as solubility in organic solvents and potential interactions with biological membranes.

1. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature, allowing it to integrate into lipid bilayers.

2. Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

In vitro studies have reported that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions.

4. Phytotoxicity

This compound has been identified as an allelochemical, influencing plant growth and development. Its phytotoxic effects may be utilized in agricultural practices to manage weed populations without resorting to synthetic herbicides.

Table 1: Summary of Biological Activities of this compound

Detailed Case Studies

- Antimicrobial Study : A recent study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a natural preservative in food products.

- Antioxidant Mechanism : A study focused on the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that it effectively reduced DPPH radicals by over 70% at a concentration of 50 µg/mL, indicating strong free radical scavenging ability.

- Inflammation Modulation : In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound significantly decreased the levels of TNF-α and IL-6 in cultured macrophages, highlighting its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.